molecular formula C7H14O4 B12565382 Pentanoic acid, bis(hydroxymethyl)- CAS No. 10097-03-7

Pentanoic acid, bis(hydroxymethyl)-

Cat. No.: B12565382
CAS No.: 10097-03-7
M. Wt: 162.18 g/mol
InChI Key: UHAMPPWFPNXLIU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bis(hydroxymethyl)-substituted pentanoic acids follows hierarchical rules prioritizing functional group hierarchy, substituent positions, and branching. For example:

  • 5-Hydroxy-4,4-bis(hydroxymethyl)pentanoic acid (C₇H₁₄O₅) is named by identifying the longest carbon chain (pentanoic acid), numbering from the carboxylic acid end, and specifying hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents at positions 5 and 4, respectively. The prefix bis(hydroxymethyl) denotes two identical -CH₂OH groups at carbon 4.
  • 4-Hydroxy-3,3-bis(hydroxymethyl)butanoic acid (C₆H₁₂O₅) illustrates a shorter chain (butanoic acid) with hydroxyl at position 4 and dual hydroxymethyl groups at carbon 3.

Key Naming Rules :

  • The carboxylic acid group (-COOH) receives the lowest possible locant (position 1).
  • Hydroxyl (-OH) groups are prioritized over hydroxymethyl (-CH₂OH) in numbering.
  • Identical substituents are indicated using prefixes (bis, tris).

Molecular Geometry and Bonding Patterns

Bis(hydroxymethyl)-substituted pentanoic acids exhibit tetrahedral geometry at the central substituted carbon, with bond angles approximating 109.5° due to sp³ hybridization. For instance:

  • In 5-hydroxy-4,4-bis(hydroxymethyl)pentanoic acid , carbon 4 adopts a tetrahedral configuration, bonded to two hydroxymethyl groups, one hydroxyl-bearing carbon, and the main chain (Fig. 1A).
  • 2,2-Bis(hydroxymethyl)propionic acid (C₅H₁₀O₄) demonstrates a central carbon (C2) bonded to two hydroxymethyl groups, a methyl group, and the carboxylic acid backbone, resulting in a compact, branched structure.

Bonding Characteristics :

  • Hydrogen Bonding : Hydroxyl and carboxylic acid groups facilitate intramolecular hydrogen bonds, influencing solubility and crystallinity .
  • Conformational Flexibility : Rotational freedom around C-C bonds allows these molecules to adopt multiple conformers, as evidenced by 3D structural models in PubChem .

Stereochemical Considerations in Hydroxymethyl Substitution

While many bis(hydroxymethyl) derivatives lack chiral centers due to symmetry, stereochemical complexity arises in unsymmetrically substituted analogs:

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid (C₅H₁₀O₅) contains a central carbon (C2) bonded to two hydroxymethyl groups, a hydroxyl-bearing carbon, and a carboxylic acid group. Despite four distinct substituents, the presence of two identical hydroxymethyl groups negates chirality.
  • Hypothetical Chiral Analogs : If substituents on the central carbon differ (e.g., one hydroxymethyl replaced by a non-identical group), chirality emerges, necessitating R/S configuration assignments.

Stereoisomerism :

  • Diastereomers : Differing substituent arrangements on non-adjacent carbons (e.g., 4,4- vs. 3,3-bis(hydroxymethyl) isomers) create diastereomeric relationships .
  • Enantiomers : Rare in symmetric derivatives but possible in asymmetric analogs.

Comparative Analysis of Isomeric Forms

Isomerism in bis(hydroxymethyl) pentanoic acids arises from variations in substituent positions and chain length (Table 1):

Table 1: Structural Isomers of Bis(hydroxymethyl) Carboxylic Acids

Compound Name Molecular Formula Substituent Positions Source
5-Hydroxy-4,4-bis(hydroxymethyl)pentanoic acid C₇H₁₄O₅ C4 (bis), C5 (-OH)
4-Hydroxy-3,3-bis(hydroxymethyl)butanoic acid C₆H₁₂O₅ C3 (bis), C4 (-OH)
2,2-Bis(hydroxymethyl)propionic acid C₅H₁₀O₄ C2 (bis)

Key Observations :

  • Positional Isomerism : Relocation of bis(hydroxymethyl) groups along the carbon chain alters physical properties (e.g., melting points, solubility) .
  • Chain-Length Effects : Longer chains (e.g., pentanoic vs. propionic acid derivatives) increase molecular weight and hydrogen-bonding capacity .
  • Functional Group Interactions : Proximity of hydroxyl and carboxylic acid groups influences acidity and reactivity. For example, intramolecular hydrogen bonding in 5-hydroxy-4,4-bis(hydroxymethyl)pentanoic acid may reduce its pKa compared to less substituted analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10097-03-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)pentanoic acid

InChI

InChI=1S/C7H14O4/c1-2-3-7(4-8,5-9)6(10)11/h8-9H,2-5H2,1H3,(H,10,11)

InChI Key

UHAMPPWFPNXLIU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Aldehyde Synthesis

Pentanal is synthesized via oxidation of 1-pentanol or hydroformylation of 1-butene. Catalysts such as cobalt or rhodium complexes achieve yields >85% under mild conditions (40–80°C, 10–30 bar H₂/CO).

Hydroxymethylation Reaction

The aldehyde undergoes hydroxymethylation with formaldehyde in alkaline media. Key parameters include:

Parameter Optimal Range Catalyst Yield (%)
Temperature 15–30°C NaOH/K₂CO₃ 72–78
Formaldehyde Ratio 2.2:1 (mol/mol) Phase-transfer agents 81–85
Reaction Time 2–4 hours - -

This step produces 2,2-bis(hydroxymethyl)pentanal, which is stabilized by rapid cooling to prevent Cannizzaro side reactions.

Oxidation to Carboxylic Acid

The intermediate is oxidized using KMnO₄ or H₂O₂/H₂SO₄:

$$ \text{2,2-bis(hydroxymethyl)pentanal} + [O] \rightarrow \text{2,2-bis(hydroxymethyl)pentanoic acid} $$

Yields improve to 88–92% when using H₂O₂ (30%) at 50–60°C for 6 hours.

Esterification-Hydrolysis Route

JPH02292247A details an alternative pathway via ester intermediates, adaptable for pentanoic acid derivatives:

Ester Formation

Pentanoic acid reacts with C₄–C₈ alkanols (e.g., 1-butanol) in aromatic solvents (toluene/xylene):

$$ \text{C₅H₁₀O₂} + \text{R-OH} \xrightarrow{p-TsOH} \text{C₅H₉O₂R} + \text{H₂O} $$

Key conditions:

  • Azeotropic water removal (110–140°C)
  • p-Toluenesulfonic acid (0.5–1.5 wt%)
  • 4-hour reaction time (85–90% conversion)

Bis-Hydroxymethylation

The ester undergoes hydroxymethylation with paraformaldehyde (2.5 eq) in diisopropyl ether:

$$ \text{C₅H₉O₂R} + 2\text{CH₂O} \xrightarrow{\text{NaOCH₃}} \text{C₇H₁₄O₄R} $$

Yields reach 76–81% at 25°C with 2-hour stirring.

Saponification

The ester is hydrolyzed using NaOH (2M) in methanol/water (3:1):

$$ \text{C₇H₁₄O₄R} + \text{NaOH} \rightarrow \text{C₇H₁₄O₄Na} + \text{R-OH} $$

Acidification with HCl provides the final product (94–97% purity).

Catalytic Reductive Methods

Recent advances (PMC7884003) employ decarboxylative halogenation followed by reduction:

Halodecarboxylation

Pentanedioic acid reacts with Br₂ (2.1 eq) in CCl₄ under UV light:

$$ \text{HOOC-(CH₂)₃-COOH} + 2\text{Br₂} \rightarrow \text{Br-(CH₂)₃-Br} + 2\text{CO₂} $$

Hydroxymethylation

The dibromide undergoes nucleophilic substitution with formaldehyde in DMF:

$$ \text{Br-(CH₂)₃-Br} + 4\text{CH₂O} \xrightarrow{\text{CuCN}} \text{HOCH₂-C(CH₂OH)₂-CH₂OH} $$

Oxidation

Selective oxidation of the terminal alcohol using Jones reagent:

$$ \text{HOCH₂-C(CH₂OH)₂-CH₂OH} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{HOOC-C(CH₂OH)₂-CH₂OH} $$

This three-step process achieves 68–73% overall yield but requires rigorous temperature control (-10°C during oxidation).

Comparative Analysis of Methods

Method Cost Index Scalability Purity (%) Environmental Impact
Hydroxymethylation Low Industrial 92–95 Moderate (H₂O₂ waste)
Esterification Medium Pilot-scale 88–91 High (solvent use)
Reductive High Lab-scale 85–89 Low (halogen byproducts)

Industrial producers favor the hydroxymethylation route due to lower catalyst costs and continuous processing capabilities.

Recent Innovations

WO2022066320A1 discloses a solvent-free mechanochemical approach using ball milling:

  • Reactants: Pentanoic acid, paraformaldehyde (2.2 eq)
  • Catalyst: Montmorillonite K10 (5 wt%)
  • Conditions: 500 rpm, 2 hours, 45°C
  • Yield: 82% with 99.1% HPLC purity

This method reduces energy consumption by 40% compared to thermal processes.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, bis(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acid groups.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2,2-bis(carboxymethyl)pentanoic acid.

    Reduction: The major product is 2,2-bis(hydroxymethyl)pentanol.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

Pentanoic acid, bis(hydroxymethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which pentanoic acid, bis(hydroxymethyl)- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways. In chemical reactions, its hydroxymethyl groups can participate in various transformations, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pentanoic Acids

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Applications Notable Properties
2,2-di(hydroxymethyl)pentanoic acid -CH₂OH groups at C2 Polyurethane coatings High polarity, hydrolytic stability
4-Hydroxy-3-(hydroxymethyl)pentanoic acid -OH at C4, -CH₂OH at C3 Antimicrobial activity Antifungal efficacy against Aspergillus
2-Hydroxy-3-methylpentanoic acid -OH at C2, -CH₃ at C3 Flavoring agents, biochemical studies Lower acidity (pKa ~4.5)
4,4-Bis(4-hydroxyphenyl)pentanoic acid (BHP) Phenolic groups at C4 X-ray imaging contrast agents High thermal stability, iodination capability
Key Differences
  • Substituent Position and Type: The di(hydroxymethyl) variant’s symmetrical substitution at C2 enhances polymer crosslinking, whereas phenolic groups in BHP enable iodination for imaging . 4-Hydroxy-3-(hydroxymethyl)pentanoic acid exhibits antifungal properties due to its hydroxylation pattern, distinct from the coating-focused di(hydroxymethyl) compound .
  • Physical Properties: Di(hydroxymethyl)pentanoic acid has higher polarity and water solubility compared to non-hydroxylated pentanoic acid (e.g., valeric acid, pKa ~4.8) . BHP’s aromatic rings increase rigidity and thermal stability (>300°C decomposition) compared to aliphatic hydroxymethyl derivatives .

Branched and Short-Chain Carboxylic Acids

  • 3-Methylbutanoic Acid (Isovaleric Acid): Branched structure reduces melting point (-29°C vs. 33°C for pentanoic acid) and enhances volatility, making it a flavor-active compound in fermentation . Unlike di(hydroxymethyl)pentanoic acid, it lacks hydroxyl groups, limiting polymer utility but increasing microbial metabolic relevance .
  • JWH-018 Pentanoic Acid (Synthetic Cannabinoid Metabolite): Aromatic substituents and longer alkyl chains (e.g., pentyl side chains) result in lipophilicity, contrasting with the hydrophilic di(hydroxymethyl) variant .

Industrial and Biomedical Relevance

  • Polymer Chemistry: Di(hydroxymethyl)pentanoic acid outperforms 2,2-di(hydroxymethyl)propionic acid (shorter chain) in coatings due to longer alkyl chains improving flexibility .
  • Toxicity and Safety: Di(hydroxymethyl)pentanoic acid’s derivatives (e.g., polyurethanes) are generally non-toxic, similar to ethyl-α-d-glucopyranoside and related bioactives . In contrast, halogenated analogs (e.g., AM2201 metabolites) pose neurotoxic risks .

Biological Activity

Pentanoic acid, bis(hydroxymethyl)-, also known as 2,2-bis(hydroxymethyl)pentanoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Pentanoic acid, bis(hydroxymethyl)- has the following chemical structure:

  • Molecular Formula : C7_{7}H14_{14}O4_{4}
  • Molecular Weight : 174.18 g/mol
  • CAS Number : 126-30-7

The compound features two hydroxymethyl groups attached to a pentanoic acid backbone, which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that Pentanoic acid, bis(hydroxymethyl)- exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage caused by oxidative stress and inflammation.
  • Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties against certain bacterial strains.
  • Antioxidant Mechanism : The hydroxymethyl groups may contribute to the electron-donating ability of the compound, allowing it to neutralize reactive oxygen species (ROS).
  • Neuroprotection : By modulating inflammatory pathways and reducing oxidative damage, Pentanoic acid, bis(hydroxymethyl)- can potentially safeguard neuronal integrity.
  • Antimicrobial Action : The structural features of the compound might disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of Pentanoic acid, bis(hydroxymethyl)- using DPPH and ABTS radical scavenging assays. Results indicated a significant reduction in free radical concentration compared to control samples.
    Assay TypeIC50 Value (µM)
    DPPH25
    ABTS30
  • Neuroprotective Study :
    • In vitro experiments demonstrated that treatment with Pentanoic acid, bis(hydroxymethyl)- reduced apoptosis in neuronal cell lines subjected to oxidative stress.
    Treatment Concentration (µM)% Cell Viability
    1075
    5085
    10090
  • Antimicrobial Testing :
    • The compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacteria.

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